2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
2-(2,4-Dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound belonging to the triazoloquinazolinone class. This scaffold is characterized by a fused triazole and quinazolinone ring system, which is substituted with a 2,4-dichlorophenyl group at position 2 and a 3-hydroxyphenyl group at position 7.
The synthesis of such triazoloquinazolinones typically involves cyclocondensation reactions between triazole precursors and quinazolinone intermediates. For example, highlights the use of a novel deep eutectic solvent (NGPU catalyst) for synthesizing analogs with high efficiency (e.g., 69–85% yields) and reduced reaction times (2–4 hours) compared to traditional methods .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-12-7-8-14(15(23)10-12)20-25-21-24-16-5-2-6-17(29)18(16)19(27(21)26-20)11-3-1-4-13(28)9-11/h1,3-4,7-10,19,28H,2,5-6H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIYLZACWXTRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)N2)C5=CC(=CC=C5)O)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline family. This class of compounds has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.
- Molecular Formula : C21H16Cl2N4O2
- Molecular Weight : 427.29 g/mol
- IUPAC Name : 2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
Anticancer Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties. The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance:
- A study demonstrated that similar triazoloquinazoline derivatives had IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and HT-29 .
- Molecular docking studies suggest that the compound interacts with specific proteins involved in cancer progression through hydrophobic contacts and hydrogen bonding .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Compounds in the triazoloquinazoline family have been noted for their activity against a range of bacterial strains. The presence of electron-withdrawing groups like dichlorophenyl enhances their efficacy .
- In vitro studies are necessary to quantify the antimicrobial effectiveness specifically for this compound.
Anti-inflammatory and Analgesic Effects
Triazoloquinazolines have also been associated with anti-inflammatory properties:
- Research has shown that related compounds can reduce inflammation markers in animal models .
- The mechanism may involve inhibition of pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 = 1.61 - 1.98 µg/mL | |
| Antimicrobial | Potential activity against bacteria | |
| Anti-inflammatory | Reduction in inflammation markers |
Case Studies
- Anticancer Study : In a recent study focusing on triazoloquinazoline derivatives, a series of compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the phenyl groups significantly affected their potency.
- Molecular Docking Analysis : A molecular docking study was performed to understand how this compound interacts with target proteins involved in cancer signaling pathways. The results highlighted key interactions that could be exploited for drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and physicochemical properties can be contextualized against analogs with modifications in aryl substituents, alkyl groups, or heteroatom positioning. Below is a detailed comparison:
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Estimated values based on structural similarity; †Calculated; ‡Predicted via analogous data.
Key Observations:
Chlorinated Aryl Groups: The dichlorophenyl substitution in the target compound increases molecular weight and lipophilicity (logP ~3.3) compared to mono-chlorinated analogs (e.g., logP 3.34 in ). Chlorine atoms enhance metabolic stability but may reduce aqueous solubility .
Hydroxyl vs. Methoxy/Amino Groups: The 3-hydroxyphenyl group introduces a hydrogen bond donor (HBD), increasing polar surface area (~51–54 Ų) compared to methoxy () or diethylamino () substituents. This may improve target binding specificity but reduce blood-brain barrier permeability .
Key Observations:
Pharmacological Potential and Limitations
While direct data for the target compound are unavailable, analogs provide insights:
- : The diethylamino-substituted analog’s high logP (3.57) correlates with enhanced cellular uptake but may limit aqueous solubility .
- : The 2-chlorophenyl analog’s moderate polar surface area (51.56 Ų) balances permeability and solubility, making it a viable lead for CNS targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
